2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Description
2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3S2 and its molecular weight is 430.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that the1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability . This suggests that the compound might interact with its targets in a way that minimizes adverse effects while maximizing therapeutic benefits.
Biochemical Pathways
Given the broad range of biological activities associated with the1,3,4-thiadiazole moiety , it is likely that this compound affects multiple pathways.
Pharmacokinetics
The presence of the1,3,4-thiadiazole moiety, which is known for its low toxicity and high in vivo stability , suggests that this compound might have favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities associated with the1,3,4-thiadiazole moiety , it is likely that this compound has diverse effects at the molecular and cellular levels.
Action Environment
The presence of the1,3,4-thiadiazole moiety, known for its low toxicity and high in vivo stability , suggests that this compound might be relatively stable and effective under a variety of environmental conditions.
Properties
IUPAC Name |
2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S2/c1-3-14-22-23-17(29-14)21-13(25)10-28-18-19-9-12(16(27)24(18)2)15(26)20-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,20,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHPGLQUHJKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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